5-Isothiocyanato-2-(thiophen-2-yl)-1,3-benzoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- is a heterocyclic compound that features a benzoxazole core with an isothiocyanate group and a thienyl substituent. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry, pharmaceuticals, and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoxazole derivatives typically involves the reaction of 2-aminophenol with various reagents. For Benzoxazole, 5-isothiocyanato-2-(2-thienyl)-, the synthesis can be achieved through the reaction of 2-aminophenol with thiourea at elevated temperatures, followed by further reactions with appropriate reagents to introduce the isothiocyanate and thienyl groups .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve the use of catalytic systems and eco-friendly pathways. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts are commonly employed to enhance the efficiency and yield of the reactions .
Analyse Chemischer Reaktionen
Types of Reactions
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups.
Substitution: The isothiocyanate group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, solvent, and catalysts play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxides, while substitution reactions can result in the formation of various substituted benzoxazole derivatives .
Wissenschaftliche Forschungsanwendungen
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and as intermediates in chemical manufacturing .
Wirkmechanismus
The mechanism of action of Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- involves its interaction with specific molecular targets and pathways. The compound can form non-covalent interactions with biological targets, such as enzymes and receptors, leading to modulation of their activity. The isothiocyanate group is known for its ability to react with nucleophiles, which can result in the inhibition of key biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
Benzisoxazole: A related compound with an isoxazole ring instead of an oxazole ring.
Thiazole: Another heterocyclic compound with a sulfur atom in the ring.
Uniqueness
Benzoxazole, 5-isothiocyanato-2-(2-thienyl)- is unique due to the presence of both the isothiocyanate and thienyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential for diverse applications in scientific research and industry .
Eigenschaften
CAS-Nummer |
51299-38-8 |
---|---|
Molekularformel |
C12H6N2OS2 |
Molekulargewicht |
258.3 g/mol |
IUPAC-Name |
5-isothiocyanato-2-thiophen-2-yl-1,3-benzoxazole |
InChI |
InChI=1S/C12H6N2OS2/c16-7-13-8-3-4-10-9(6-8)14-12(15-10)11-2-1-5-17-11/h1-6H |
InChI-Schlüssel |
BWXDQXUHRQAXFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)N=C=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.